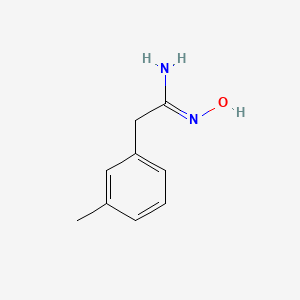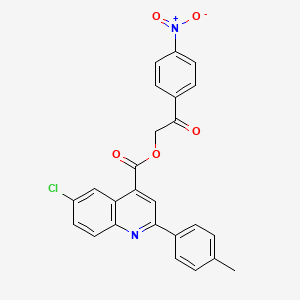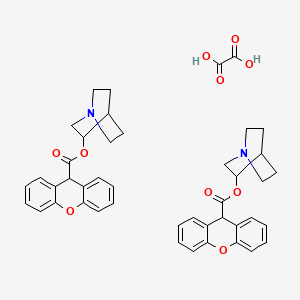
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt is a chemical compound with the molecular formula C21H21NO3 · (0.5)C2H2O4 and a molecular weight of 380.41 g/mol . This compound is known for its unique structure, which includes a quinuclidine ring and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves several steps. The primary synthetic route includes the reaction of quinuclidine with xanthene-9-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt can be compared with other similar compounds, such as:
Quinuclidine derivatives: These compounds share the quinuclidine ring structure and have similar chemical properties.
Xanthene derivatives: These compounds contain the xanthene moiety and are used in similar research applications.
The uniqueness of this compound lies in its combination of the quinuclidine and xanthene structures, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
82326-74-7 |
|---|---|
Formule moléculaire |
C44H44N2O10 |
Poids moléculaire |
760.8 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate;oxalic acid |
InChI |
InChI=1S/2C21H21NO3.C2H2O4/c2*23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20;3-1(4)2(5)6/h2*1-8,14,19-20H,9-13H2;(H,3,4)(H,5,6) |
Clé InChI |
KBKSAAZOXNEJTC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


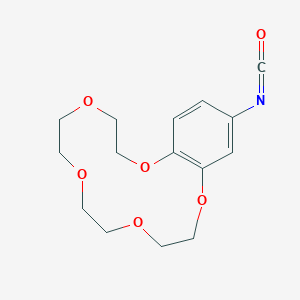

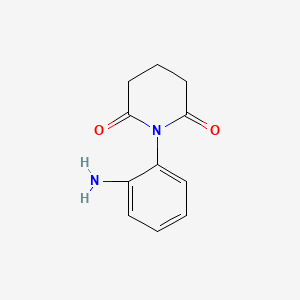
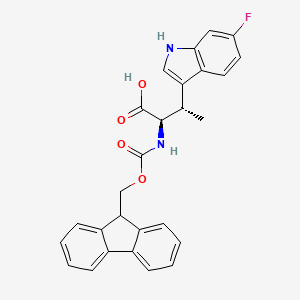

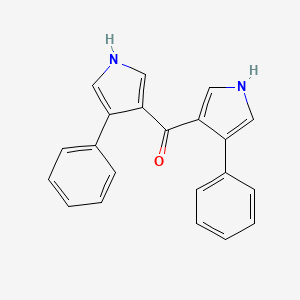


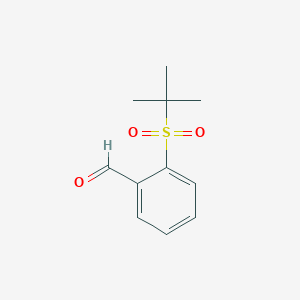
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)


